(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Overview
Description
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an amide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation or alkylation reaction, where a phenyl group is introduced to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: Without the (S) configuration, this compound might exhibit different chemical and physical properties.
Uniqueness
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPYMVPDVCLPX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856379 | |
Record name | N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862894-96-0 | |
Record name | N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(1-(3-Methylbutanamido)N(1-Des(Boric Acid)Bortezomib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What happens to commercial bortezomib formulations over time, and what degradation products form?
A1: Commercial bortezomib, formulated as a mannitol derivative, is susceptible to degradation over time, particularly in the presence of air. While the drug remains stable for approximately a week at 4°C, prolonged storage leads to the formation of two main degradation products: N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1) and (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2). These degradation products were identified through nuclear magnetic resonance spectroscopy analysis. The study suggests that oxidative deboronation is the primary degradation pathway for bortezomib under these conditions [].
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